![molecular formula C10H12N2O4 B2473901 [Methyl-(3-nitro-benzyl)-amino]-acetic acid CAS No. 1116339-80-0](/img/structure/B2473901.png)

[Methyl-(3-nitro-benzyl)-amino]-acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

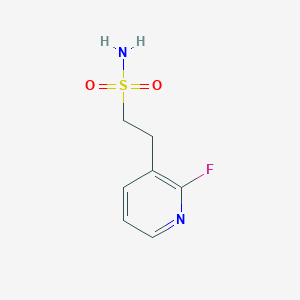

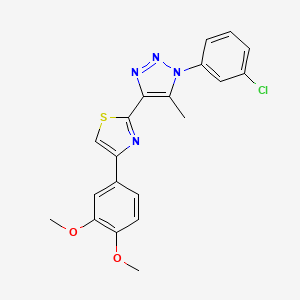

“[Methyl-(3-nitro-benzyl)-amino]-acetic acid” is an organic compound with the linear formula C10H12N2O4 . It is a derivative of benzoic acid, where the hydrogen of the carboxylic acid group has been replaced by a methyl group, and a nitro group has been added to the benzene ring .

Molecular Structure Analysis

The molecular structure of “[Methyl-(3-nitro-benzyl)-amino]-acetic acid” includes a benzene ring, a nitro group, and a carboxylic acid group . The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the molecule .Chemical Reactions Analysis

“[Methyl-(3-nitro-benzyl)-amino]-acetic acid” can undergo various chemical reactions. For instance, the nitro group can be reduced to an amine, and the carboxylic acid group can react with alcohols to form esters . The compound can also participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “[Methyl-(3-nitro-benzyl)-amino]-acetic acid” would depend on its specific structure. For instance, the presence of the nitro group could make the compound more polar, affecting its solubility in different solvents . The melting point of a similar compound, methyl 3-nitrobenzoate, is reported to be between 78 - 80 °C .Wissenschaftliche Forschungsanwendungen

1. Synthesis and Chemical Reactions

Methyl-(3-nitro-benzyl)-amino-acetic acid and its derivatives play a significant role in synthetic chemistry. These compounds have been utilized in various synthesis processes. For instance, they have been used in the synthesis of new ureido sugars as derivatives of 2-amino-2-deoxy-D-glucopyranoside and various amino acids (Piekarska-Bartoszewicz & Tcmeriusz, 1993). Additionally, they are involved in the deamination of certain amino sugar derivatives, leading to the formation of unique sugar structures (Bashford & Wiggins, 1950).

2. Photolabile Properties

Methyl-(3-nitro-benzyl)-amino-acetic acid derivatives demonstrate notable photolabile properties. This characteristic is particularly significant in the field of photochemistry. A study highlighted the efficient synthesis of photolabile α-methyl nitrobenzyl compounds, showcasing their potential in various photochemical applications (Salerno & Cleaves, 2004).

3. Electrochemical Sensing Applications

In electrochemistry, derivatives of methyl-(3-nitro-benzyl)-amino-acetic acid have been employed in the development of electrochemical sensors. For example, a study utilized these compounds for the detection of persistent toxic organic pollutants, indicating their importance in environmental monitoring (Shah et al., 2017).

4. Pharmaceutical Research

In pharmaceutical research, these compounds have been explored for their potential in synthesizing derivatives with antimicrobial and anti-tubercular activities. This aspect highlights the significance of methyl-(3-nitro-benzyl)-amino-acetic acid in drug development and medicinal chemistry (Maste et al., 2011).

Wirkmechanismus

Target of Action

It is known that many indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, the nitro group in the compound could potentially undergo reduction reactions . Furthermore, the compound might undergo oxidation reactions, similar to other organic molecules when treated with strong oxidizing agents .

Biochemical Pathways

Indole derivatives are known to influence a variety of pathways due to their broad-spectrum biological activities . For instance, they can affect the pathways involved in the production of plant hormones . They may also impact the pathways related to the treatment of various disorders in the human body .

Result of Action

For instance, certain indole derivatives have shown inhibitory activity against influenza A .

Action Environment

The action, efficacy, and stability of [Methyl-(3-nitro-benzyl)-amino]-acetic acid can be influenced by various environmental factors. These could include temperature, pH, and the presence of other substances that could react with the compound. For instance, the compound’s reactivity could be influenced by the presence of strong oxidizing agents .

Safety and Hazards

Zukünftige Richtungen

The future directions for “[Methyl-(3-nitro-benzyl)-amino]-acetic acid” could involve its use in various chemical reactions, potentially as a building block for the synthesis of more complex molecules . Its properties and reactivity could make it useful in a range of applications, from pharmaceuticals to materials science .

Eigenschaften

IUPAC Name |

2-[methyl-[(3-nitrophenyl)methyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-11(7-10(13)14)6-8-3-2-4-9(5-8)12(15)16/h2-5H,6-7H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQDVFBBFUAJMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC(=CC=C1)[N+](=O)[O-])CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[Methyl-(3-nitro-benzyl)-amino]-acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-(((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate](/img/structure/B2473818.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2473820.png)

![6-Cyclopropyl-2-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2473827.png)

![(2-bromophenyl)(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2473834.png)

![1-Acetyl-2-{1-[3-(2,6-dimethylphenoxy)propyl]benzimidazol-2-yl}pyrrolidine](/img/structure/B2473838.png)

![1-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2473841.png)